ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate
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Overview
Description
Ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate typically involves the cyclocondensation of cyanoacetylated amines with suitable reagents. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-diones, while substitution reactions can produce various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but different substitution pattern.
Methyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate: Similar structure with a different ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 2-amino-3-cyano-4-methylpyrrole-1-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)12-5-6(2)7(4-10)8(12)11/h5H,3,11H2,1-2H3 |
InChI Key |
CIZFIMFKJRGPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=C(C(=C1N)C#N)C |
Origin of Product |
United States |
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